molecular formula C20H19ClN4OS B2709935 1-(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1021103-57-0

1-(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2709935
CAS RN: 1021103-57-0
M. Wt: 398.91
InChI Key: TVZXEHSHMHWUNL-UHFFFAOYSA-N
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Description

1-(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.

Scientific Research Applications

Antitumor and Anticancer Applications

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar in structure to the compound , were synthesized and investigated for their potential anticancer activities. These compounds were evaluated for their antiproliferative effects on MCF-7 breast cancer cells, with certain derivatives showing promising results compared to cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antibacterial and Antifungal Activities

Research into azole-containing piperazine derivatives, closely related to the compound of interest, has demonstrated moderate to significant antibacterial and antifungal activities. These studies reveal that such compounds can exhibit broad-spectrum antimicrobial efficacy against a range of tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antimicrobial Activity

Sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, have been synthesized and screened for in vitro antimicrobial activity. These compounds showed activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, highlighting the versatile potential of this chemical structure in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Bronchospasmolytic Properties

Compounds with structural similarities to the target chemical, specifically 3(2H)-pyridazinones, have been synthesized and evaluated for their bronchodilatating activity on the guinea pig trachea. Certain derivatives exhibited good bronchospasmolytic activity, suggesting potential applications in treating respiratory conditions (Corsano, Strappaghetti, Scapicchi, & Scalise, 1993).

Antinociceptive Agents

Several [(3-chlorophenyl)piperazinylpropyl]pyridazinones and analogues have been synthesized and tested for their analgesic activity. These compounds showed antinociceptive properties comparable to morphine, indicating their potential as potent antinociceptive agents in pain management (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003).

properties

IUPAC Name

1-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-9-11-25(12-10-24)20(26)14-17-2-1-13-27-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZXEHSHMHWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

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